molecular formula C13H13F2NO B6178289 rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo CAS No. 2694063-03-9

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Katalognummer B6178289
CAS-Nummer: 2694063-03-9
Molekulargewicht: 237.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo (hereafter referred to as “Rac-N”) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. Rac-N is a fluorinated benzamide derivative that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Rac-N is a promising compound that has the potential to be used in a variety of therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Rac-N has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has been studied for its potential use in the treatment of a variety of diseases and disorders, including diabetes, cancer, and inflammatory conditions. Rac-N has also been studied for its ability to modulate the activity of certain enzymes, including protein kinase C and cyclooxygenase-2.

Wirkmechanismus

Rac-N has been shown to act through several different mechanisms. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Rac-N has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, Rac-N has been shown to modulate the activity of several other enzymes, including phosphoinositide 3-kinase, mitogen-activated protein kinase, and nuclear factor kappa B.
Biochemical and Physiological Effects
Rac-N has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and differentiation, and modulate the activity of several enzymes. Rac-N has also been shown to reduce blood glucose levels in diabetic animal models, and has been shown to have anti-cancer properties in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-N has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a stable molecule that is not easily degraded in the laboratory. However, there are some limitations to its use in laboratory experiments. Rac-N is a relatively new compound, and its effects on different cell types and tissues are not yet fully understood. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Zukünftige Richtungen

Rac-N has a great potential for use in a variety of therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of Rac-N, as well as exploring its potential use in the treatment of various conditions. Additionally, further research should focus on optimizing the synthesis of Rac-N, as well as developing new formulations and delivery systems. Finally, further research should focus on exploring the potential side effects of Rac-N and developing strategies to reduce or eliminate them.

Synthesemethoden

Rac-N has been synthesized using a variety of methods, including a three-step synthesis using a Grignard reaction, an aldol reaction, and a reductive amination. The Grignard reaction is used to form a difluorobicyclohexyl group from difluorobenzene and an aryl Grignard reagent. The aldol reaction is then used to form the rac-N benzamide from the difluorobicyclohexyl group and an aldehyde. Finally, the reductive amination is used to form the desired rac-N benzamide from the aldol product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzoyl chloride", "N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine is reacted with benzoyl chloride in the presence of sodium hydroxide to form N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to obtain the racemic mixture of the target compound, rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo.", "Step 3: The racemic mixture is purified by recrystallization from a mixture of diethyl ether and methanol, followed by washing with water to obtain the pure compound." ] }

CAS-Nummer

2694063-03-9

Molekularformel

C13H13F2NO

Molekulargewicht

237.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.